SGL5213

Diabetes SGLT1 inhibitor IC50

SGL5213 is a low-absorption, gut-localized SGLT1 inhibitor with no renal accumulation (unlike T-1095). Select this tool for cleaner chronic dosing studies in diabetes, NAFLD, or CKD models requiring specific GLP-1/GLP-2 modulation and microbiota-gut-kidney axis dissection.

Molecular Formula C37H55N3O8
Molecular Weight 669.8 g/mol
Cat. No. B12428742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGL5213
Molecular FormulaC37H55N3O8
Molecular Weight669.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1CC2=CC=C(C=C2)C=CC(C)(C)C(=O)NC(C)(C)C(=O)NCCN(C)C)C3C(C(C(C(O3)CO)O)O)O)OC
InChIInChI=1S/C37H55N3O8/c1-22(2)26-20-28(47-9)27(33-32(44)31(43)30(42)29(21-41)48-33)19-25(26)18-24-12-10-23(11-13-24)14-15-36(3,4)34(45)39-37(5,6)35(46)38-16-17-40(7)8/h10-15,19-20,22,29-33,41-44H,16-18,21H2,1-9H3,(H,38,46)(H,39,45)/b15-14+/t29-,30-,31+,32-,33+/m1/s1
InChIKeyMUBBPBZRFJGZEU-XSPPBVGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGL5213: A Low-Absorbable, Potent Intestinal SGLT1 Inhibitor for Type 2 Diabetes and NAFLD Research


SGL5213 is a C-phenyl D-glucitol derivative [1] that functions as a potent, orally active, and minimally absorbed inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1) [2]. It is chemically defined as (1S)-1,5-anhydro-1-(5-((4-((1E)-4-((1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-3,3-dimethyl-4-oxobut-1-en-1-yl)phenyl)methyl)-2-methoxy-4-(propan-2-yl)phenyl)-D-glucitol [3]. Unlike systemically available SGLT2 inhibitors (e.g., dapagliflozin, canagliflozin) or dual SGLT1/2 inhibitors, SGL5213 is engineered to act locally within the gastrointestinal tract, thereby minimizing systemic exposure and potential off-target effects.

Why SGL5213 Cannot Be Substituted by T-1095, Miglitol, or Other Intestinal Glucose Modulators


Substitution of SGL5213 with earlier-generation SGLT1 inhibitors or α-glucosidase inhibitors introduces critical safety and efficacy liabilities. The precursor compound T-1095 (compound 1), while sharing the C-phenyl D-glucitol core, exhibits a markedly different excretion profile: absorbed fractions are primarily eliminated via urine, leading to substantial and persistent accumulation in the kidney with an elimination half-life of 160 hours in rats [1]. This renal retention raises concerns for chronic dosing. Conversely, α-glucosidase inhibitors like miglitol act on luminal enzymes rather than the SGLT1 transporter, resulting in a fundamentally different mechanistic and metabolic cascade that fails to recapitulate SGL5213's unique effects on gut hormone secretion and the distal gut environment [2]. Generic in-class substitution therefore compromises the designed safety margin and specific pharmacodynamic signature of SGL5213.

SGL5213: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Superior SGLT1 Inhibitory Potency Compared to the Prototype T-1095

SGL5213 demonstrates significantly enhanced potency at human SGLT1 relative to the first-generation intestinal SGLT1 inhibitor T-1095. While both compounds target the same transporter, SGL5213 exhibits an IC50 in the low nanomolar range, a roughly 1000-fold improvement over T-1095's micromolar potency. This difference is critical for achieving robust target engagement at lower, potentially safer doses [1] [2].

Diabetes SGLT1 inhibitor IC50 In vitro pharmacology

Elimination of Prolonged Renal Accumulation: A Direct Safety Comparison with T-1095

A key liability of the prototype SGLT1 inhibitor T-1095 (compound 1) is its extensive and persistent accumulation in the kidney following low-level systemic absorption. In rats, T-1095 exhibits a kidney elimination half-life of 160 hours [1]. In contrast, SGL5213 was rationally designed with increased lipophilicity and topological polar surface area optimization to shift excretion from urinary to biliary, resulting in greatly reduced kidney accumulation [1]. This redesign directly mitigates a significant safety concern identified with first-generation compounds.

Pharmacokinetics Drug Safety Renal Toxicity ADME

Effective Glucose Lowering at 3-Fold Lower Dose Compared to T-1095 in Rat OGTT

In a direct in vivo functional comparison using an oral glucose tolerance test (OGTT) in Sprague-Dawley rats, SGL5213 (compound 34d) achieved a significant glucose-lowering effect at an oral dose of 0.3 mg/kg [1]. In contrast, its predecessor T-1095 (compound 1) required a minimum dose of 1.0 mg/kg to exert a similar blood glucose-lowering effect [1]. This demonstrates that SGL5213's enhanced potency and optimized absorption profile translate into greater in vivo efficacy at a fraction of the dose.

In vivo efficacy OGTT Diabetes model Oral dosing

Prolonged Enhancement of Post-Prandial GLP-1 and GLP-2 Secretion Versus Vehicle

SGL5213 uniquely modulates the enteroendocrine axis. In vehicle-treated rats, plasma levels of total GLP-1 (tGLP-1) and total GLP-2 (tGLP-2) peak at 15 minutes after a meal and rapidly decline. Administration of SGL5213 at doses of 0.1 mg/kg or greater sustains elevated plasma tGLP-1 and tGLP-2 levels for a prolonged period of 1-6 hours post-meal compared to the transient spike seen with vehicle [1]. Notably, this represents the first demonstration that an intestinal SGLT1 inhibitor can enhance post-prandial GLP-2 secretion [1].

Incretin hormones GLP-1 GLP-2 Post-prandial glucose

Unique Reduction of Cecal pH Not Achieved with Miglitol in NAFLD Model

In a high-fat/high-sucrose diet-induced mouse model of nonalcoholic fatty liver disease (NAFLD), both SGL5213 and the α-glucosidase inhibitor miglitol improved liver dysfunction and decreased mRNA expression of inflammatory and fibrotic genes [1]. However, only SGL5213 treatment resulted in a significant decrease in cecal pH levels; this effect was absent in miglitol-treated animals [1]. This indicates that SGL5213's mechanism of action—specifically the delivery of unabsorbed glucose to the distal gut and subsequent microbial fermentation—produces a distinct change in the intestinal microenvironment not replicated by luminal enzyme inhibition.

NAFLD Gut microbiota Cecal pH α-glucosidase inhibitor

Amelioration of Renal Fibrosis and Gut Dysbiosis in a Chronic Kidney Disease Model

In an adenine-induced renal failure mouse model, SGL5213 treatment reduced plasma levels of the gut-derived uremic toxins phenyl sulfate and trimethylamine-N-oxide (TMAO) [1]. Histological analysis confirmed that SGL5213 ameliorated renal fibrosis and inflammation [1]. Additionally, SGL5213 rebalanced the Firmicutes/Bacteroidetes ratio (a marker of gut dysbiosis) by increasing Bacteroidetes and reducing Firmicutes, and it normalized the increased abundance of Allobaculum observed in the renal failure group [1]. This multi-faceted protection—renal, metabolic, and microbial—is attributed to the compound's specific, low-absorbable intestinal SGLT1 inhibition.

Chronic kidney disease Renal fibrosis Uremic toxins Gut dysbiosis

Optimal Application Scenarios for SGL5213 in Metabolic, Gastrointestinal, and Renal Research


Long-Term In Vivo Efficacy Studies in Type 2 Diabetes Models Requiring Low Renal Toxicity Risk

Researchers conducting chronic dosing studies in rodent models of type 2 diabetes (e.g., db/db mice, ZDF rats) should select SGL5213 over T-1095 or phlorizin derivatives. The evidence shows that SGL5213's optimized low absorption and biliary excretion profile eliminates the prolonged renal half-life (160 h) and kidney accumulation observed with T-1095 [1]. This directly mitigates confounding renal toxicity variables that could obscure the interpretation of chronic glycemic efficacy data, ensuring cleaner study endpoints.

Investigations of the Gut-Kidney Axis and Uremic Toxin Production in Chronic Kidney Disease

SGL5213 is uniquely suited for studies examining the contribution of intestinal SGLT1 to renal pathology and uremic toxin generation. The data demonstrate that intestinal SGLT1 inhibition with SGL5213 reduces plasma phenyl sulfate and TMAO, ameliorates renal fibrosis, and corrects gut dysbiosis in an adenine-induced renal failure model [2]. No α-glucosidase inhibitor or systemic SGLT2 inhibitor has been shown to replicate this specific combination of effects, positioning SGL5213 as an essential tool for CKD researchers focused on the microbiota-renal failure interface.

NAFLD/NASH Studies Focused on Gut-Derived Signals and the Intestinal Microenvironment

In rodent models of NAFLD induced by high-fat/high-sucrose diets, SGL5213 provides a distinct mechanistic advantage over miglitol. While both agents improve liver dysfunction and reduce inflammatory gene expression, only SGL5213 significantly lowers cecal pH [3]. This indicates that SGL5213 uniquely modulates the distal gut environment via increased glucose delivery and fermentation. Procurement of SGL5213 is therefore recommended for studies aiming to dissect the contribution of luminal SGLT1 inhibition and subsequent microbial fermentation products to the gut-liver axis.

Mechanistic Studies of Incretin Hormone Secretion (GLP-1 and GLP-2) in Rodents

SGL5213 is the first intestinal SGLT1 inhibitor shown to enhance post-prandial GLP-2 secretion, in addition to sustaining GLP-1 elevation for 1-6 hours after a meal [4]. For investigators studying the physiological roles of GLP-2 (e.g., intestinal growth, barrier function, nutrient absorption) or the combined effects of dual GLP-1/GLP-2 agonism, SGL5213 offers a pharmacological tool to selectively induce this hormone response. Alternative glucose-lowering agents, including α-glucosidase inhibitors and SGLT2 inhibitors, do not replicate this specific incretin signature.

Quote Request

Request a Quote for SGL5213

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.